

# Spectroscopic Profile of 2-Methyl-4-nitroaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-4-nitroaniline

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Methyl-4-nitroaniline** (also known as 4-nitro-o-toluidine), a compound of interest in various chemical and pharmaceutical research areas. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, supported by detailed experimental protocols for data acquisition.

## Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for **2-Methyl-4-nitroaniline**, presented in a clear and concise format for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2-Methyl-4-nitroaniline**. The data presented here is for samples dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.89	d	1H	Ar-H (H-5)
~7.88	dd	1H	Ar-H (H-3)
~6.67	d	1H	Ar-H (H-6)
~6.49	br s	2H	-NH <sub>2</sub>
~2.14	s	3H	-CH <sub>3</sub>

Data sourced from a 399.65 MHz spectrum in DMSO-d6.[\[1\]](#)

#### <sup>13</sup>C NMR (Carbon-13) NMR Data

The following table presents the expected chemical shifts for the carbon atoms in **2-Methyl-4-nitroaniline**, based on analysis of its isomers and related structures. Aromatic carbons typically resonate in the 110-160 ppm range.

Chemical Shift (ppm)	Assignment
~152	C-NH <sub>2</sub>
~149	C-NO <sub>2</sub>
~127	C-CH <sub>3</sub>
~125	Ar-CH
~118	Ar-CH
~113	Ar-CH
~17	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Methyl-4-nitroaniline** reveals key functional groups present in the molecule. The data below highlights the characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3400-3300	N-H stretching	Primary Amine (-NH <sub>2</sub> )
3100-3000	C-H stretching	Aromatic C-H
2950-2850	C-H stretching	Methyl (-CH <sub>3</sub> )
1620-1580	C=C stretching	Aromatic Ring
1530-1480	N-O asymmetric stretching	Nitro (-NO <sub>2</sub> )
1350-1300	N-O symmetric stretching	Nitro (-NO <sub>2</sub> )
850-800	C-H out-of-plane bending	Substituted Benzene

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima ( $\lambda_{\text{max}}$ ) are dependent on the solvent used. For nitroanilines, a key absorption band is typically observed in the UV-Vis region, which may shift based on solvent polarity.

Solvent	$\lambda_{\text{max}}$ (nm)
Ethanol	~373
Methanol	~375
Water	~381

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of aromatic compounds.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methyl-4-nitroaniline** in a suitable deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>, in an NMR tube.

- $^1\text{H}$  NMR Acquisition:
  - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  - Acquire a one-dimensional proton spectrum with typical parameters such as a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - Adjust the number of scans to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Use typical parameters such as a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A greater number of scans will be necessary compared to  $^1\text{H}$  NMR.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase and baseline correct the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

## IR Spectroscopy (FTIR)

For solid samples like **2-Methyl-4-nitroaniline**, the following methods are common:

- KBr Pellet Method:
  - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum.

- Attenuated Total Reflectance (ATR):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal.
  - Record a background spectrum of the clean, empty ATR crystal.
  - Record the sample spectrum.

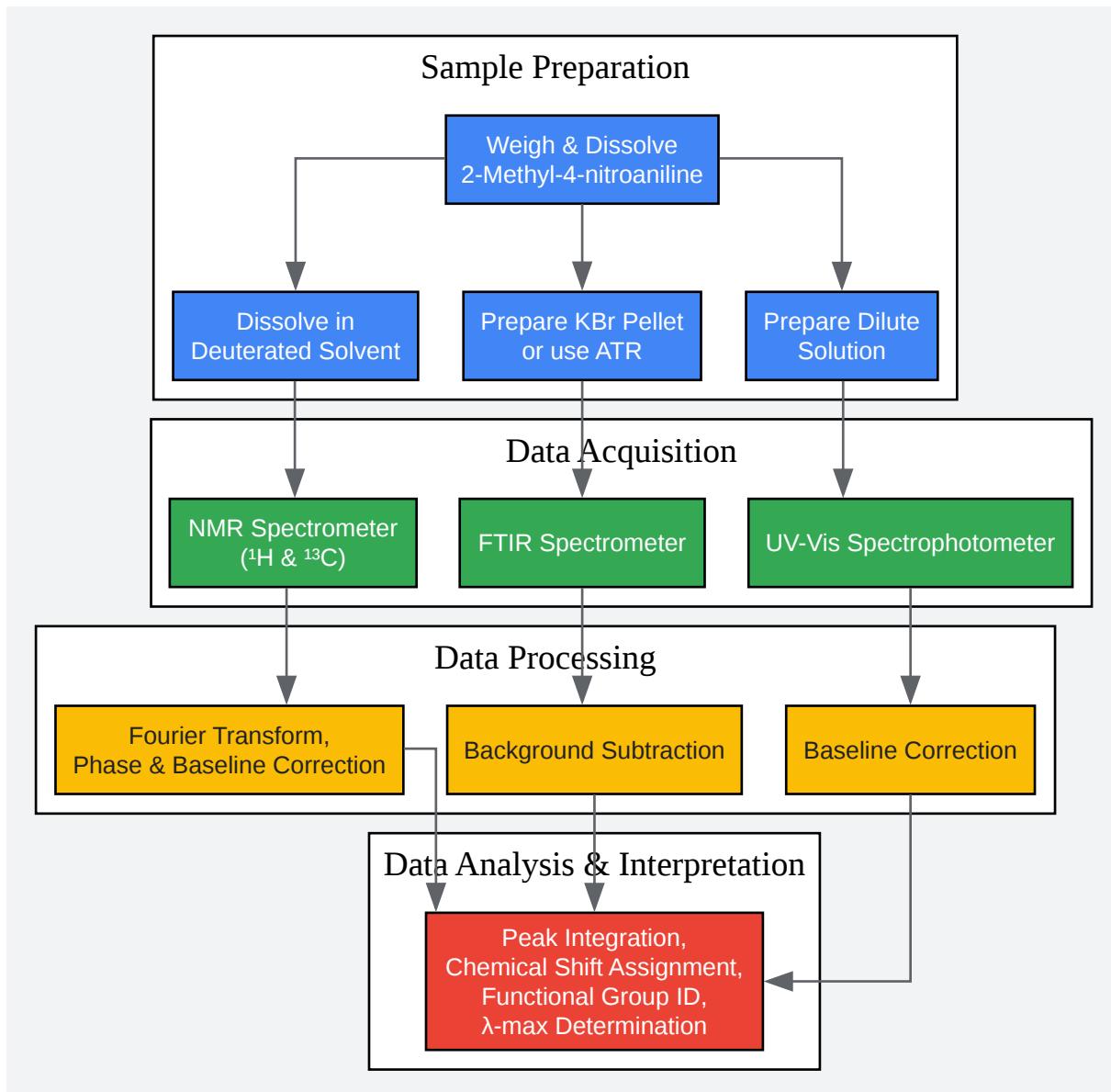
For both methods, typically 16-32 scans are co-added over a spectral range of 4000-400  $\text{cm}^{-1}$  to improve the signal-to-noise ratio.

## UV-Vis Spectroscopy

- Stock Solution Preparation: Accurately weigh a precise amount of **2-Methyl-4-nitroaniline** and dissolve it in a spectroscopic grade solvent (e.g., ethanol, methanol, or water) to prepare a stock solution of known concentration (e.g., 1 mM).
- Working Solution Preparation: Prepare a dilute working solution from the stock solution. The final concentration should be chosen to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 a.u.).
- Spectrophotometer Setup:
  - Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
  - Set the desired wavelength range for scanning (e.g., 200-500 nm).
- Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place them in the reference and sample holders and run a baseline scan to correct for any absorbance from the solvent and cuvettes.
- Sample Measurement:
  - Rinse the sample cuvette with a small amount of the working solution before filling it.
  - Place the sample cuvette in the sample holder and run the absorbance scan.

## Visualizations

The following diagrams illustrate the experimental workflow and the structural-spectroscopic correlations for **2-Methyl-4-nitroaniline**.



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Caption: General workflow for the spectroscopic analysis of **2-Methyl-4-nitroaniline**.

Caption: Chemical structure and key spectroscopic correlations for **2-Methyl-4-nitroaniline**.

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## References

- 1. 2-Methyl-4-nitroaniline(99-52-5) 1H NMR [m.chemicalbook.com]
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